REACTION_SMILES
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[Br:19][c:20]1[c:21]([NH2:22])[cH:23][cH:24][cH:25][cH:26]1.[CH2:1]([Sn:2]([CH2:3][CH2:4][CH2:5][CH3:11])([c:6]1[s:7][cH:8][cH:9][n:10]1)[CH2:12][CH2:13][CH2:14][CH3:15])[CH2:16][CH2:17][CH3:18]>>[c:6]1(-[c:20]2[c:21]([NH2:22])[cH:23][cH:24][cH:25][cH:26]2)[s:7][cH:8][cH:9][n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[Sn](CCCC)(CCCC)c1nccs1
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Name
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Type
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product
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Smiles
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Nc1ccccc1-c1nccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |